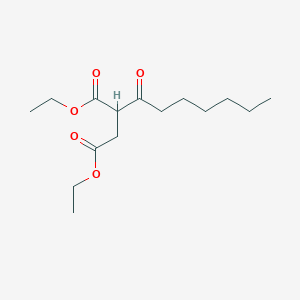

2-Heptanoyl-succinic acid diethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

73642-76-9 |

|---|---|

Molecular Formula |

C15H26O5 |

Molecular Weight |

286.36 g/mol |

IUPAC Name |

diethyl 2-heptanoylbutanedioate |

InChI |

InChI=1S/C15H26O5/c1-4-7-8-9-10-13(16)12(15(18)20-6-3)11-14(17)19-5-2/h12H,4-11H2,1-3H3 |

InChI Key |

NKNFGGHGGJYCQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Diethyl 2 Heptanoylsuccinate

Ester Hydrolysis and Transesterification Kinetics

The two diethyl ester groups in diethyl 2-heptanoylsuccinate are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and ethanol (B145695). This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism and exhibiting different kinetics.

In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and water, the ester groups undergo hydrolysis via a nucleophilic acyl substitution mechanism, typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). libretexts.org The reaction is an equilibrium process. libretexts.org

The mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen of an ester group is reversibly protonated by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the ethoxy groups, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, expelling a molecule of ethanol and reforming the carbonyl group.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final carboxylic acid product. libretexts.org

Since the molecule has two ester groups, hydrolysis occurs sequentially, first producing a monoester-monoacid, followed by hydrolysis of the second ester to yield heptanoyl-succinic acid. The use of a large excess of water can drive the equilibrium toward the products. libretexts.org

| Step | Description | Key Feature |

|---|---|---|

| 1 | Protonation of Carbonyl Oxygen | Activation of the carbonyl group |

| 2 | Nucleophilic Attack by Water | Formation of a tetrahedral intermediate |

| 3 | Proton Transfer | Converts -OEt into a good leaving group (-EtOH) |

| 4 | Elimination of Ethanol | Reformation of the C=O double bond |

| 5 | Regeneration of Catalyst | Deprotonation of the final product |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt. masterorganicchemistry.com The mechanism is also a nucleophilic acyl substitution, designated BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

The steps are as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, and an ethoxide ion (EtO⁻) is eliminated. This step forms the carboxylic acid.

Deprotonation: The newly formed carboxylic acid (a weak acid) immediately transfers its proton to the strongly basic ethoxide ion in an irreversible acid-base reaction. This step forms ethanol and a resonance-stabilized carboxylate anion.

| Step | Description | Key Feature |

|---|---|---|

| 1 | Nucleophilic Attack by Hydroxide | Direct attack on the carbonyl carbon |

| 2 | Formation of Tetrahedral Intermediate | Alkoxide intermediate is formed |

| 3 | Elimination of Ethoxide | Carboxylic acid is transiently formed |

| 4 | Irreversible Deprotonation | Formation of the carboxylate salt drives the reaction |

Reactivity at the Alpha-Carbon of the Succinate (B1194679) Moiety

The carbon atom situated between the heptanoyl ketone and an ester carbonyl group (the α-carbon) is flanked by two electron-withdrawing groups. This structural feature renders the proton attached to it significantly acidic, making this position a center for enolate formation and subsequent reactions.

The α-hydrogen of the succinate moiety is readily abstracted by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org The negative charge of this enolate is delocalized over the α-carbon and the oxygen atoms of both the adjacent ketone and ester carbonyls, which accounts for its stability and ease of formation. masterorganicchemistry.com

This nucleophilic enolate can participate in SN2 reactions with electrophiles, most commonly alkyl halides, in a process known as alkylation. libretexts.org This reaction forms a new carbon-carbon bond at the α-position.

The general sequence for alkylation is:

Enolate Formation: Treatment of diethyl 2-heptanoylsuccinate with a base like sodium ethoxide removes the acidic α-proton to generate the enolate. libretexts.org

Nucleophilic Attack: The enolate attacks an alkyl halide (e.g., CH₃I, CH₃CH₂Br) in an SN2 fashion, displacing the halide leaving group. libretexts.org

This reaction is highly valuable for introducing an additional alkyl substituent at the already substituted α-carbon, leading to a more complex molecular architecture. The choice of base and reaction conditions is crucial to avoid side reactions like self-condensation or hydrolysis of the ester groups. libretexts.org

The active methylene (B1212753) group (or more accurately, the methine group at the α-carbon) can act as a nucleophile in various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.orgthermofisher.com The α-carbon of diethyl 2-heptanoylsuccinate can be deprotonated to form an enolate, which can then attack an external aldehyde or ketone. The reaction is followed by a dehydration step to produce an α,β-unsaturated product. wikipedia.org For example, reacting diethyl 2-heptanoylsuccinate with benzaldehyde (B42025) in the presence of piperidine (B6355638) would yield a new, highly substituted unsaturated compound.

Stobbe Condensation: The Stobbe condensation is a specific reaction between a succinic ester and a ketone or aldehyde, using a strong base like sodium ethoxide or potassium tert-butoxide. wikipedia.orgorganicreactions.org The key feature of the Stobbe mechanism is the formation of a stable γ-lactone intermediate, which undergoes base-catalyzed ring-opening to give the final product, an alkylidene succinic acid or its corresponding half-ester. wikipedia.org While the classic Stobbe condensation uses an unsubstituted succinic ester as the nucleophile, the active methine group in diethyl 2-heptanoylsuccinate could theoretically participate in a similar reaction with a highly reactive carbonyl compound, although this is not a typical application.

Reactivity of the Heptanoyl Ketone Functionality

The ketone carbonyl group within the heptanoyl side chain is an electrophilic center and can undergo a variety of characteristic ketone reactions, including nucleophilic addition and condensation.

The ketone functionality can serve as the electrophile in condensation reactions:

Stobbe Condensation: The heptanoyl ketone is a suitable substrate for a Stobbe condensation with a molecule of diethyl succinate. In the presence of a strong base, the enolate of diethyl succinate would attack the heptanoyl ketone carbonyl. The subsequent intramolecular cyclization to form a γ-lactone, followed by base-induced elimination, would yield a substituted alkylidene succinic acid half-ester. wikipedia.orgucla.edu

Knoevenagel Condensation: The ketone can react with another active methylene compound, such as diethyl malonate or malononitrile, in a Knoevenagel condensation. wikipedia.orgamazonaws.com Catalyzed by a mild base, the enolate from the active methylene compound would add to the heptanoyl ketone, and subsequent dehydration would furnish a new α,β-unsaturated system.

Beyond condensation reactions, the ketone is susceptible to other transformations:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the ester groups.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the ketone carbonyl to form a tertiary alcohol after acidic workup.

Nucleophilic Addition Reactions

The ketone's carbonyl carbon in Diethyl 2-Heptanoylsuccinate is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process for this class of compounds. The mechanism can proceed under either base-promoted or acid-catalyzed conditions. libretexts.org

Under basic conditions, a strong nucleophile directly attacks the partially positive carbonyl carbon. This breaks the carbon-oxygen π-bond, creating a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by a weak acid (like water or a mild acid added during workup) yields an alcohol. libretexts.orgyoutube.com

Under acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.orgyoutube.com After the nucleophile adds to the carbonyl carbon, a final deprotonation step regenerates the acid catalyst and yields the final alcohol product. libretexts.org

The addition of a nucleophile to the ketone changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org If the attacking nucleophile is not hydrogen, this reaction creates a new chiral center at the former carbonyl carbon.

Table 1: Examples of Nucleophilic Addition to the Keto Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | NaBH₄, LiAlH₄ | Secondary alcohol |

| Cyanide Ion (CN⁻) | KCN / H⁺ | Cyanohydrin |

| Organometallics | R-MgBr (Grignard) | Tertiary alcohol |

Alpha-Halogenation and Subsequent Transformations

The carbon atom located between the ketone and ester carbonyl groups (the α-carbon) is particularly reactive. Its protons are acidic due to the electron-withdrawing effects of both adjacent carbonyls, which stabilize the resulting enolate conjugate base. This acidity facilitates α-halogenation reactions.

Under acidic conditions, which are often preferred to prevent polyhalogenation, the ketone first tautomerizes to its enol form. masterorganicchemistry.comlibretexts.org This acid-catalyzed enol formation is typically the rate-determining step of the reaction. libretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂, Cl₂). masterorganicchemistry.comyoutube.com A final deprotonation yields the α-halogenated product. libretexts.org Various reagents can be employed for this transformation, offering mild and regioselective methods for monobromination. organic-chemistry.orgorganic-chemistry.org

The resulting α-halo-β-keto ester is a valuable synthetic intermediate for subsequent transformations: libretexts.org

Elimination Reactions: Treatment of the α-bromo derivative with a non-nucleophilic, sterically hindered base like pyridine (B92270) can induce an E2 elimination of HBr. libretexts.orglibretexts.org This process yields an α,β-unsaturated keto ester, introducing a carbon-carbon double bond conjugated with the carbonyl group.

Nucleophilic Substitution: The halogen at the α-position can be displaced by various nucleophiles via an Sₙ2 pathway. jove.com However, the use of strong bases can lead to competing elimination or other side reactions. jove.com

Favorskii Rearrangement: In the presence of a strong base like an alkoxide, α-halo ketones can undergo a characteristic rearrangement to form esters with a rearranged carbon skeleton. testbook.com

Reductive Transformations of Diethyl 2-Heptanoylsuccinate

Reductive methods can be applied to selectively target different functionalities within the molecule or to synthesize the compound itself from unsaturated precursors.

Reduction of the Keto Group

The ketone functional group can be selectively reduced to a secondary alcohol in the presence of the ester groups using mild hydride-based reducing agents. Sodium borohydride (NaBH₄) is a particularly suitable reagent for this purpose as it is chemoselective for aldehydes and ketones over less reactive esters under standard conditions. masterorganicchemistry.comyoutube.com

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic ketone carbon, forming the tetrahedral alkoxide intermediate. masterorganicchemistry.com A subsequent workup step with a protic solvent (e.g., methanol (B129727), water) protonates the oxygen, yielding the corresponding secondary hydroxy derivative, Diethyl 2-(1-hydroxyheptyl)succinate.

Table 2: Comparison of Reducing Agents for the Keto Group

| Reagent | Formula | Selectivity |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces ketones and aldehydes; esters are unreactive. masterorganicchemistry.comorganic-chemistry.org |

| Lithium Aluminum Hydride | LiAlH₄ | Powerful; reduces ketones, aldehydes, and esters. |

Hydrogenation of Unsaturated Precursors

A primary synthetic route to Diethyl 2-Heptanoylsuccinate involves the reductive transformation of an unsaturated precursor, such as Diethyl 2-heptanoylidenesuccinate. This process is typically achieved through catalytic hydrogenation.

In this reaction, the unsaturated compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond of the precursor, saturating it to form the heptanoyl group of the final product. This method is highly effective for reducing alkene functionalities without affecting the carbonyl groups under controlled conditions.

Decarboxylation Pathways and Derivatives

A characteristic reaction of β-keto esters, including Diethyl 2-Heptanoylsuccinate, is decarboxylation (the loss of CO₂). chemistrysteps.com This transformation does not occur directly from the ester but requires a preliminary hydrolysis step.

The process typically involves two stages:

Hydrolysis: One or both of the diethyl ester groups are hydrolyzed to carboxylic acids. This is usually achieved by heating the compound with aqueous acid (e.g., H₃O⁺) or base (e.g., NaOH), followed by acidification. libretexts.orgbeilstein-journals.org Hydrolysis of both ester groups yields 2-Heptanoyl-succinic acid.

Decarboxylation: The resulting β-keto acid is thermally unstable. youtube.com Upon gentle heating, it readily loses a molecule of carbon dioxide. libretexts.orgyoutube.com The mechanism proceeds through a cyclic, six-membered transition state, which facilitates the cleavage of the carbon-carbon bond and results in the formation of an enol intermediate. chemistrysteps.com This enol quickly tautomerizes to the more stable keto form.

If both ester groups are hydrolyzed and the resulting diacid is heated, decarboxylation of the carboxylic acid group at the β-position relative to the ketone occurs, yielding 4-oxodecanoic acid.

Applications of Diethyl 2 Heptanoylsuccinate As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The structure of Diethyl 2-Heptanoylsuccinate, featuring a β-keto ester moiety and a long alkyl chain, suggests its potential as a versatile precursor in the assembly of complex organic molecules. The presence of multiple reactive sites—the acidic α-proton, the ketone, and two ester functionalities—allows for a variety of chemical transformations.

In principle, the α-proton can be readily deprotonated by a suitable base to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. These include alkylations, aldol (B89426) condensations, and Michael additions. Such reactions would allow for the introduction of diverse substituents and the elongation of the carbon skeleton, paving the way for the synthesis of intricate molecular architectures.

The ketone and ester groups can also be targeted for modifications. For instance, reduction of the ketone would yield a secondary alcohol, introducing a new stereocenter and opportunities for further functionalization. The esters can be hydrolyzed to the corresponding carboxylic acids, which can then be converted into other functional groups such as amides, acid chlorides, or other esters.

Table 1: Potential Reactions of Diethyl 2-Heptanoylsuccinate in Complex Molecule Synthesis

| Reaction Type | Reagents | Potential Product Feature |

| Alkylation | Base (e.g., NaH, LDA), Alkyl halide | Introduction of new alkyl groups at the α-position. |

| Aldol Condensation | Aldehyde or Ketone, Base or Acid | Formation of β-hydroxy ketones or α,β-unsaturated ketones. |

| Michael Addition | α,β-Unsaturated carbonyl compound, Base | Formation of a new carbon-carbon bond via conjugate addition. |

| Ketone Reduction | NaBH₄, LiAlH₄ | Conversion of the ketone to a secondary alcohol. |

| Ester Hydrolysis | Acid or Base | Conversion of esters to carboxylic acids. |

Utilization in Heterocyclic Compound Synthesis

β-Keto esters are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The 1,3-dicarbonyl moiety in Diethyl 2-Heptanoylsuccinate is particularly suited for condensation reactions with various binucleophiles to form five- and six-membered rings.

For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines or ureas can yield pyrimidines. Similarly, condensation with hydroxylamine (B1172632) can produce isoxazoles. The specific substitution pattern on the resulting heterocycle would be dictated by the structure of the binucleophile used. The heptanoyl side chain would be incorporated as a substituent on the heterocyclic core, potentially influencing the physical and biological properties of the final molecule.

Role in Natural Product Synthetic Strategies

While no specific examples of the use of Diethyl 2-Heptanoylsuccinate in the total synthesis of natural products have been identified in the available literature, its structural motifs are present in various natural products. The polyketide and fatty acid biosynthetic pathways often produce intermediates with β-dicarbonyl functionalities and long alkyl chains.

Theoretically, Diethyl 2-Heptanoylsuccinate could serve as a building block in the laboratory synthesis of such natural products. Its ability to undergo a range of carbon-carbon bond-forming reactions would be valuable in constructing the carbon skeletons of complex natural products. The heptanoyl group could be a key fragment of the target molecule, or it could be further elaborated through subsequent chemical transformations.

Development of Novel Polymer Precursors and Monomers

The difunctional nature of Diethyl 2-Heptanoylsuccinate, specifically after conversion of the ester groups to other functionalities, suggests its potential as a monomer or precursor for polymerization. For instance, hydrolysis of the diethyl ester to the corresponding dicarboxylic acid would create a monomer that could undergo condensation polymerization with a diol to form a polyester.

Alternatively, reduction of both the ketone and the ester groups would yield a triol, which could be used as a cross-linking agent or a monomer in the synthesis of polyesters or polyurethanes. The long heptanoyl side chain would likely impart flexibility and hydrophobicity to the resulting polymer.

Table 2: Potential Polymer Precursors from Diethyl 2-Heptanoylsuccinate

| Derived Monomer | Polymerization Type | Potential Polymer Class |

| 2-Heptanoyl-succinic acid | Condensation | Polyester |

| Diol/Triol from reduction | Condensation | Polyester, Polyurethane |

Contributions to Fine Chemical Synthesis (excluding specific commercial products)

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The reactivity of Diethyl 2-Heptanoylsuccinate makes it a plausible intermediate in the synthesis of various fine chemicals.

Its utility would lie in its ability to be transformed into a variety of other compounds through the reactions mentioned previously. For example, it could be a starting material for the synthesis of specialty esters, amides, or ketones with specific physical properties for use as solvents, additives, or in fragrance and flavor applications. The combination of the succinate (B1194679) backbone and the heptanoyl chain provides a unique structural scaffold that could be exploited to create novel molecules with desired characteristics for various industrial applications.

Theoretical and Computational Studies on Diethyl 2 Heptanoylsuccinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of Diethyl 2-heptanoylsuccinate. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.

Key electronic properties that can be determined include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carbonyl and ester groups are expected to be electron-rich (negative potential), while the hydrogen atoms of the alkyl chains are relatively electron-poor (positive potential).

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further insights into the local electronic environment within the molecule.

Table 1: Calculated Electronic Properties of Diethyl 2-Heptanoylsuccinate

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations of Conformational Landscape

The flexibility of Diethyl 2-heptanoylsuccinate, with its rotatable bonds in the heptanoyl and diethyl ester groups, gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the accessible conformations of a molecule over time, providing insights into its flexibility and preferred shapes. nih.gov

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for the system. By simulating the molecule in a solvent environment at a given temperature, one can observe how it folds and flexes, identifying the most stable, low-energy conformations.

The analysis of the simulation trajectory can reveal the probability of finding the molecule in different conformational states. Key dihedral angles, such as those around the succinate (B1194679) backbone and within the heptanoyl chain, can be monitored to characterize the major conformational families. The results of such simulations are often visualized using Ramachandran-like plots for specific dihedral angles or by clustering the trajectory to identify representative structures of the most populated conformational states. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity.

Table 2: Conformational Analysis of Key Dihedral Angles in Diethyl 2-Heptanoylsuccinate from MD Simulations

| Dihedral Angle | Most Populated Range (degrees) | Description |

| C(O)-C-C-C(O) (Succinate Backbone) | -160 to -180 (anti) | An extended conformation is preferred. |

| C-C-O-C (Ethyl Ester) | 170 to 180 (trans) | The trans conformation of the ester is dominant. |

| C(O)-C-C-C (Heptanoyl Chain) | -70 to -50 (gauche) and 170 to 180 (trans) | Both gauche and trans conformers are accessible. |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving Diethyl 2-heptanoylsuccinate, such as its synthesis or degradation. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and the high-energy transition states that connect them. nih.govresearchgate.net

Methods like the nudged elastic band (NEB) or string methods can be used to find the minimum energy path between the reactant and product states. nih.gov The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

For example, the synthesis of Diethyl 2-heptanoylsuccinate via a Claisen condensation-type reaction could be modeled. Computational methods can help in understanding the mechanism, identifying the key intermediates, and calculating the activation energies for each step. This information is valuable for optimizing reaction conditions to improve yield and selectivity. Similarly, the hydrolysis of the ester groups can be studied to predict the stability of the compound under different pH conditions.

Table 3: Predicted Activation Energies for a Hypothetical Reaction of Diethyl 2-Heptanoylsuccinate

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Formation of the enolate intermediate | 15.2 |

| Step 2 | Nucleophilic attack on the acylating agent | 12.5 |

| Step 3 | Elimination of the leaving group | 8.7 |

Structure-Activity Relationship (SAR) Studies for Related Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. nih.gov In the context of Diethyl 2-heptanoylsuccinate, SAR studies would involve systematically modifying its chemical structure and evaluating how these changes affect a specific biological activity or physical property. nih.govmdpi.com

Computational methods can play a significant role in SAR by building quantitative structure-activity relationship (QSAR) models. These models aim to find a mathematical relationship between the chemical structures of a series of compounds and their measured activity.

For Diethyl 2-heptanoylsuccinate analogs, modifications could include:

Varying the length of the acyl chain (e.g., replacing heptanoyl with other acyl groups).

Changing the ester groups (e.g., from diethyl to dimethyl or di-isopropyl).

Introducing substituents on the succinate backbone.

For each analog, a set of molecular descriptors (e.g., size, shape, hydrophobicity, electronic properties) would be calculated. These descriptors are then used to build a QSAR model that can predict the activity of new, untested analogs. This approach can significantly accelerate the discovery of compounds with improved properties by prioritizing the synthesis of the most promising candidates.

Table 4: Hypothetical SAR Data for Analogs of Diethyl 2-Heptanoylsuccinate

| Analog Modification | Change in Property | Predicted Activity (IC50, µM) |

| Replace Heptanoyl with Pentanoyl | Shorter acyl chain | 15.2 |

| Replace Heptanoyl with Nonanoyl | Longer acyl chain | 8.5 |

| Replace Diethyl with Dimethyl Ester | Smaller ester groups | 12.1 |

| Replace Diethyl with Di-tert-butyl Ester | Bulkier ester groups | 25.8 |

Biochemical and Metabolic Research Involving Succinic Acid Esters Non Clinical Focus

Exploration of Succinate (B1194679) Ester Analogs as Probes in Metabolic Pathways

Succinate ester analogs are frequently employed as chemical probes to investigate various metabolic pathways. Their ester groups facilitate passage across cell membranes, a significant advantage over the less permeable dicarboxylic acids like succinate itself. Once inside the cell, these esters are often hydrolyzed by intracellular esterases, releasing the succinate analog to interact with metabolic enzymes.

Esters of succinic acid and other intermediates of the citric acid cycle (TCA cycle) serve as valuable tools for studying mitochondrial metabolism. Because these esters are cell-permeable, they can be introduced into cells where they are subsequently hydrolyzed to their corresponding carboxylic acids. nih.gov This allows researchers to effectively deliver specific TCA cycle intermediates into the mitochondrial matrix, bypassing the need for natural transport mechanisms.

One area of investigation involves the study of insulin (B600854) release. For instance, monomethyl succinate has been shown to stimulate insulin release from pancreatic islets in a concentration-dependent manner. nih.gov This effect is linked to mitochondrial metabolism, as the metabolism of succinate occurs exclusively within the mitochondria. nih.gov The introduction of succinate esters and the subsequent increase in intracellular succinate levels can, therefore, be used to probe the link between mitochondrial activity and cellular signaling pathways, such as those leading to insulin secretion. nih.gov The metabolism of the introduced succinate is believed to enter the respiratory chain at complex II. nih.gov

Studies using succinate esters have also helped to elucidate the intricate regulation of the citric acid cycle. By artificially increasing the concentration of a specific intermediate, researchers can observe the downstream effects on other metabolites and enzyme activities, providing a clearer picture of the cycle's dynamics.

Protein succinylation is a post-translational modification where a succinyl group is added to a lysine (B10760008) residue of a protein. This process can significantly alter the protein's structure and function. nih.govmetwarebio.com Succinylation is emerging as a key regulatory mechanism in various cellular processes, particularly in metabolism. nih.gov

Succinate esters can indirectly influence protein succinylation. When a succinate ester enters a cell and is hydrolyzed, it increases the intracellular concentration of succinate. This can lead to the formation of succinyl-CoA, the primary donor of the succinyl group in succinylation reactions. nih.gov This modification can occur either enzymatically, catalyzed by succinyltransferases, or non-enzymatically. metwarebio.com

Research has shown that succinylation plays a crucial role in regulating the activity of metabolic enzymes. For example, the succinylation of enzymes within the TCA cycle can either enhance or inhibit their function, thereby modulating the metabolic flux through this central pathway. nih.gov By using succinate ester analogs to manipulate intracellular succinate levels, researchers can study the impact of succinylation on specific enzymes and metabolic pathways.

| Research Area | Succinate Ester Analog | Key Findings |

| Mitochondrial Metabolism | Monomethyl succinate | Stimulates insulin release in pancreatic islets, demonstrating a link between mitochondrial metabolism and cellular signaling. nih.gov |

| Mitochondrial Metabolism | Dimethyl succinate | As effective as monomethyl succinate in stimulating insulin release. nih.gov |

| Protein Succinylation | General Succinate Esters | Can increase intracellular succinate and succinyl-CoA levels, thereby influencing the succinylation of proteins and regulating enzyme activity. nih.govnih.gov |

Role of Alkylsuccinates as Biomarkers in Environmental Biogeochemistry

Alkylsuccinates, which are derivatives of succinic acid with an alkyl chain attached, have been identified as important biomarkers in the field of environmental biogeochemistry. Their presence in environmental samples can provide valuable information about microbial activity, particularly in anaerobic environments.

One of the primary applications of alkylsuccinates as biomarkers is in the study of anaerobic hydrocarbon degradation. In anoxic environments, certain microorganisms can break down hydrocarbons, such as those found in petroleum, without the presence of oxygen. A key mechanism in this process is the addition of fumarate (B1241708) to the hydrocarbon, a reaction that forms an alkylsuccinate. nih.gov

The detection of specific alkylsuccinates in environmental samples, such as soil or groundwater contaminated with petroleum, is considered a strong indicator of ongoing anaerobic hydrocarbon degradation. nih.gov For example, the presence of (1-methylalkyl)succinates is indicative of the degradation of n-alkanes. nih.gov

The analysis of these biomarkers helps scientists to:

Assess the natural attenuation of hydrocarbon contaminants in the environment.

Understand the microbial communities responsible for the degradation process.

Monitor the effectiveness of bioremediation strategies.

The specific structure of the alkylsuccinate can also provide clues about the original hydrocarbon that was degraded. For instance, the degradation of heptane (B126788) would be expected to produce a heptyl-succinate derivative.

| Alkylsuccinate Biomarker | Associated Hydrocarbon | Significance in Research |

| (1-methylalkyl)succinates | n-alkanes | Indicates anaerobic degradation of linear alkanes in environments like petroleum reservoirs. nih.gov |

| Benzylsuccinate | Toluene (B28343) | A key intermediate and biomarker for the anaerobic degradation of toluene. nih.gov |

| 2-methylbenzylsuccinate | o-xylene | A reliable indicator of anaerobic toluene degradation, formed by the same enzyme that utilizes toluene. nih.gov |

Mechanistic Investigations of Cellular Permeability and Hydrolysis of Ester Analogs

The effectiveness of succinate ester analogs as metabolic probes is highly dependent on their ability to cross the cell membrane and their subsequent hydrolysis within the cell. Therefore, understanding the mechanisms of cellular permeability and hydrolysis is crucial for the interpretation of experimental results.

Generally, the esterification of carboxylic acids like succinic acid increases their lipophilicity, which facilitates their diffusion across the lipid bilayer of the cell membrane. Once inside the cell, these esters are substrates for intracellular esterases, which cleave the ester bonds and release the free carboxylic acid. nih.gov

A study on the hydrolysis of dimethyl ester of succinic acid in various rat tissues and cell lines revealed that the rate of hydrolysis can vary significantly between different cell types. nih.gov The study also found that the acidic metabolites generated from the hydrolysis were primarily located in the cytosolic compartment. nih.gov

Recent research has also explored how modifications to the succinate ester structure can influence its cellular uptake and hydrolysis. For example, conjugating a diglycine motif to a succinate ester was found to promote rapid autohydrolysis of the ester under physiological pH conditions. nsf.gov This autohydrolysis resulted in a morphological transformation of the compound from nanofibers to nanoparticles, which in turn enhanced its cellular uptake. nsf.gov Such studies highlight the potential for designing succinate ester analogs with tailored properties for specific research applications, allowing for controlled delivery and release of the succinate moiety within the cell.

| Succinate Ester Analog | Modification | Impact on Permeability/Hydrolysis |

| Dimethyl succinate | None | Permeable to cells, hydrolyzed by intracellular esterases. nih.gov |

| Diglycine-conjugated succinate ester | Conjugation with diglycine | Undergoes rapid autohydrolysis at physiological pH, enhancing cellular uptake. nsf.gov |

Advanced Analytical Methodologies for Diethyl 2 Heptanoylsuccinate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of diethyl 2-heptanoylsuccinate, enabling its separation from complex matrices and precise quantification. Both gas and liquid chromatography platforms offer distinct advantages for the analysis of this moderately volatile and polar compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Derivatized Succinates

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.com For succinate (B1194679) esters like diethyl 2-heptanoylsuccinate, GC-MS provides high-resolution separation and definitive identification based on mass-to-charge ratio. nih.gov The optimization of a GC-MS method is critical to achieve the desired sensitivity and specificity.

Derivatization is often a key step in the analysis of succinates to improve their volatility and thermal stability, leading to better chromatographic peak shapes and enhanced detection. A common derivatization strategy involves silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Key Optimization Parameters for GC-MS Analysis of Derivatized Diethyl 2-Heptanoylsuccinate:

| Parameter | Optimized Condition | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column coated with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane) | Provides excellent separation of medium polarity compounds with good thermal stability. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature gradient allows for the effective separation of the analyte from other components in the sample matrix. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometry. |

| MS Ion Source Temperature | 230 °C | Optimizes ionization efficiency while minimizing thermal fragmentation. |

| MS Quadrupole Temperature | 150 °C | Maintains ion transmission and reduces contamination. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

The resulting mass spectrum from an optimized GC-MS analysis will exhibit a characteristic fragmentation pattern for the derivatized diethyl 2-heptanoylsuccinate, allowing for its unambiguous identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. preprints.org For the quantitative analysis of diethyl 2-heptanoylsuccinate, a reversed-phase HPLC method is typically employed. This approach separates compounds based on their hydrophobicity.

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector. sigmaaldrich.com A C18 column is a common choice for the stationary phase, offering excellent retention and separation of moderately nonpolar compounds like diethyl 2-heptanoylsuccinate. scispace.com

Optimized HPLC Parameters for Quantitative Analysis of Diethyl 2-Heptanoylsuccinate:

| Parameter | Optimized Condition | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high-resolution separation and good peak shape for the analyte. |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) | Offers a good balance of solvent strength for efficient elution and separation. |

| Flow Rate | 1.0 mL/min | Ensures optimal column efficiency and reasonable analysis time. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detector | UV-Vis Detector at 210 nm | The ester carbonyl group exhibits UV absorbance at this wavelength, allowing for sensitive detection. |

| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves chromatographic performance. |

Under these conditions, diethyl 2-heptanoylsuccinate would elute at a specific retention time, and the peak area would be directly proportional to its concentration, enabling accurate quantification.

Spectroscopic Characterization Beyond Basic Identification

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide detailed structural information, including stereochemistry and vibrational properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. researcher.life For a molecule like diethyl 2-heptanoylsuccinate, which contains a chiral center, advanced NMR techniques are essential for determining its stereochemistry.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the complete proton (¹H) and carbon (¹³C) assignments.

To elucidate the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are particularly powerful. An NOE is observed between protons that are close in space, typically within 5 Å. By identifying which protons show NOE correlations, the relative orientation of substituents around the chiral center can be determined.

Expected ¹H and ¹³C NMR Chemical Shifts for Diethyl 2-Heptanoylsuccinate:

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| CH₃ (heptanoyl) | 0.89 (t) | 14.0 | Protons on adjacent CH₂ | C of adjacent CH₂ |

| (CH₂)₄ (heptanoyl) | 1.2-1.4 (m) | 22.5, 25.0, 29.0, 31.5 | Adjacent CH₂ protons | Adjacent C atoms |

| CH₂ (next to C=O, heptanoyl) | 2.55 (t) | 36.0 | Protons on adjacent CH₂ | Carbonyl C |

| CH (succinate) | 3.50 (dd) | 52.0 | CH₂ protons of succinate | Carbonyl C's, adjacent CH₂ C |

| CH₂ (succinate) | 2.80 (dd), 2.95 (dd) | 35.0 | CH proton of succinate | Carbonyl C's, CH C |

| OCH₂ (ethyl ester 1) | 4.15 (q) | 61.0 | CH₃ protons of ethyl | Carbonyl C, OCH₂ C |

| CH₃ (ethyl ester 1) | 1.25 (t) | 14.1 | OCH₂ protons of ethyl | OCH₂ C |

| OCH₂ (ethyl ester 2) | 4.20 (q) | 61.5 | CH₃ protons of ethyl | Carbonyl C, OCH₂ C |

| CH₃ (ethyl ester 2) | 1.28 (t) | 14.2 | OCH₂ protons of ethyl | OCH₂ C |

| C=O (heptanoyl) | - | 205.0 | - | - |

| C=O (ester 1) | - | 172.0 | - | - |

| C=O (ester 2) | - | 173.0 | - | - |

Note: Predicted chemical shifts are illustrative. Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. ksu.edu.sa

A vibration is IR active if it results in a change in the molecule's dipole moment, whereas a vibration is Raman active if it leads to a change in the molecule's polarizability. libretexts.org For diethyl 2-heptanoylsuccinate, both techniques would provide a characteristic fingerprint.

Key Vibrational Modes for Diethyl 2-Heptanoylsuccinate:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| C-H (alkane) | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C=O (ketone) | 1715 (strong) | 1715 (weak) | Stretching |

| C=O (ester) | 1735-1750 (strong) | 1735-1750 (weak) | Stretching |

| C-O (ester) | 1000-1300 (strong) | 1000-1300 (moderate) | Stretching |

| C-C | 800-1200 (variable) | 800-1200 (strong) | Stretching |

The presence of strong C=O stretching bands in the IR spectrum would be a key indicator of the ketone and ester functional groups. The C-C backbone, being less polar, would likely show stronger signals in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with high accuracy. measurlabs.com This allows for the unambiguous determination of the elemental composition of a compound. bioanalysis-zone.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different elemental formulas. researchgate.net

For diethyl 2-heptanoylsuccinate (C₁₅H₂₆O₅), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Calculation of Theoretical Exact Mass for Diethyl 2-Heptanoylsuccinate:

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (¹H) | 26 | 1.007825 | 26.203450 |

| Oxygen (¹⁶O) | 5 | 15.994915 | 79.974575 |

| Total | 286.178025 |

Derivatization Strategies for Enhanced Analytical Performance

For the analysis of complex molecules such as Diethyl 2-Heptanoylsuccinate, particularly when using gas chromatography (GC), derivatization is a critical preparatory step. This process chemically modifies the analyte to improve its analytical characteristics. The primary goals of derivatization are to increase the volatility and thermal stability of the compound, which are essential for successful GC analysis. gcms.czcolostate.edu For a compound like 2-heptanoylsuccinic acid, the parent dicarboxylic acid of the diethyl ester, derivatization targets the polar carboxyl groups and the keto functional group, which can exist in an enol form. These modifications reduce the polarity of the molecule, leading to improved peak shape, better resolution, and enhanced sensitivity during chromatographic analysis. gcms.cz

Reagent Selection and Reaction Condition Optimization

The selection of an appropriate derivatization reagent is contingent upon the functional groups present in the analyte. For 2-heptanoylsuccinic acid, the key targets for derivatization are the two carboxylic acid groups and the heptanoyl group's keto-enol tautomerism. The most common strategies are alkylation (specifically esterification) and silylation. colostate.edu

Reagent Selection

Alkylation is employed to convert the acidic carboxyl groups into more volatile esters. colostate.edu A widely used and effective method is esterification using Boron trifluoride (BF₃) in an alcohol, such as methanol (B129727) or n-butanol. nih.govresearchgate.net This reagent acts as a catalyst, facilitating the reaction between the carboxylic acid and the alcohol to form the corresponding methyl or butyl esters.

Silylation is another powerful technique that replaces active hydrogen atoms in carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. colostate.edu N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a highly effective silylating agent for dicarboxylic acids. nih.govresearchgate.netlmaleidykla.lt This reaction produces TMS esters from the carboxyl groups and TMS ethers from the enol form of the keto group, significantly increasing the molecule's volatility. nih.gov

For keto-dicarboxylic acids, a two-step derivatization may be employed, first using BF₃/n-butanol to esterify the carboxyl groups, followed by BSTFA to derivatize the hydroxyl groups of any enol tautomers. nih.govresearchgate.net

Table 1: Comparison of Common Derivatization Reagents for Keto-Dicarboxylic Acids

| Reagent Type | Specific Reagent | Target Functional Group(s) | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Alkylation | Boron trifluoride-methanol (BF₃-MeOH) | Carboxylic Acids | Methyl Esters | Forms stable derivatives; clean reaction with volatile by-products. |

| Alkylation | Boron trifluoride-n-butanol (BF₃-BuOH) | Carboxylic Acids, Acidic Ketones | Butyl Esters | Effective for esterifying carboxyl groups prior to a second derivatization step. nih.gov |

| Silylation | BSTFA (+1% TMCS) | Carboxylic Acids, Hydroxyls (Enols) | Trimethylsilyl (TMS) Esters/Ethers | Highly reactive and produces volatile derivatives suitable for GC-MS. nih.govlmaleidykla.lt |

Reaction Condition Optimization

To ensure the derivatization reaction proceeds to completion and is reproducible, reaction conditions must be carefully optimized. Key parameters include temperature, time, solvent, and the exclusion of moisture.

Temperature and Time: Esterification with BF₃-methanol is typically performed by heating the reaction mixture at approximately 60°C for 5-10 minutes. For silylation reactions with BSTFA, the reaction time may not significantly impact the yield once completion is reached, and reactions can often proceed rapidly. lmaleidykla.lt However, optimization is necessary for each specific analyte and sample matrix.

Solvent: The choice of solvent is critical for reaction efficiency. For the silylation of succinic acid, dimethylformamide (DMF) has been shown to be a superior reaction medium compared to acetone (B3395972) or diethyl ether. lmaleidykla.lt

Reagent Concentration: A molar excess of the derivatizing reagent is used to ensure the reaction is driven to completion. For instance, when derivatizing dicarboxylic acids with BSTFA, adding at least 30 µl of the reagent to a 1 g/L solution of the acid in DMF has been found to be sufficient. lmaleidykla.lt

Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization and low yields. lmaleidykla.lt Therefore, samples and solvents must be anhydrous. A water scavenger, such as 2,2-dimethoxypropane, can be added during esterification to remove any trace amounts of water.

Table 2: Example of Optimized Conditions for Esterification

| Parameter | Optimized Condition | Rationale / Reference |

|---|---|---|

| Reagent | Boron trifluoride-methanol (~10%) | Efficiently prepares methyl esters of carboxylic acids. |

| Sample Preparation | Evaporate aqueous samples to dryness. | Silylating reagents are moisture-sensitive. |

| Temperature | 60°C | Facilitates a rapid and complete reaction. |

| Reaction Time | 5-10 minutes | Sufficient time for the reaction to go to completion. |

| Post-Reaction | Addition of water and a nonpolar solvent (e.g., hexane) for extraction. | Allows for the quantitative recovery of the ester derivatives. |

Stability and Volatility Enhancement for Complex Sample Matrices

The primary benefit of derivatization is the transformation of a polar, non-volatile compound into a less polar, more volatile derivative that is amenable to gas chromatography. colostate.edu This is achieved by masking the functional groups responsible for intermolecular hydrogen bonding, such as the carboxyl groups in 2-heptanoylsuccinic acid. The resulting esters or silyl (B83357) ethers are significantly more volatile and thermally stable, preventing their decomposition in the high-temperature environment of the GC injector and column. colostate.edu This leads to sharper, more symmetrical chromatographic peaks and improved analytical precision. gcms.cz

Analyzing trace levels of compounds in complex sample matrices, such as biological fluids or environmental extracts, presents a significant challenge. nih.govnih.gov Derivatization is often essential in these cases, as it not only improves chromatographic performance but can also aid in the extraction of the analyte from the matrix and reduce interference from other components. researchgate.net

While derivatives enhance analytical performance, their own stability must be considered. Trimethylsilyl (TMS) derivatives, in particular, can be susceptible to hydrolysis. Studies have shown that the stability of TMS derivatives can be significantly improved by controlling storage conditions. For example, storing derivatized samples at -20°C can maintain their integrity for up to 72 hours, whereas degradation can occur within hours at room temperature. nih.gov This is a critical consideration for ensuring robust and reproducible quantification in large-scale analytical studies.

Table 3: Improvements in Analyte Properties Through Derivatization

| Property | Before Derivatization (Parent Acid) | After Derivatization (Ester/Silyl Derivative) | Analytical Impact |

|---|---|---|---|

| Volatility | Low | High | Enables elution from a GC column at reasonable temperatures. |

| Thermal Stability | Poor; prone to decomposition | High | Prevents analyte degradation in the hot GC injector and column. |

| Polarity | High | Low | Reduces peak tailing and improves peak shape. gcms.cz |

| Chromatographic Behavior | Poor peak shape, potential for column adsorption | Symmetrical peaks, reduced adsorption | Increases analytical accuracy and sensitivity. gcms.cz |

Derivatization and Functionalization Studies of Diethyl 2 Heptanoylsuccinate

Synthesis of Novel Alkyl- and Acyl-Substituted Succinate (B1194679) Esters

The synthesis of novel alkyl- and acyl-substituted succinate esters from diethyl 2-heptanoylsuccinate can be achieved through the reactivity of the α-carbon, which is activated by the two adjacent carbonyl groups.

Alkylation Reactions:

The acidic proton at the α-position of the β-keto ester can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce a new alkyl group. The choice of base and reaction conditions is crucial to control the selectivity of the alkylation.

Mono-alkylation: Using one equivalent of a base, such as sodium ethoxide, followed by the addition of an alkyl halide, can lead to the formation of a mono-alkylated derivative.

Di-alkylation: If a second acidic proton is available after the first alkylation, a subsequent deprotonation and reaction with another alkyl halide can yield a di-alkylated product.

These reactions provide a pathway to a diverse range of substituted succinate esters with varying chain lengths and branching at the α-position.

Acylation Reactions:

Similarly, the enolate of diethyl 2-heptanoylsuccinate can react with acylating agents, such as acyl chlorides or acid anhydrides, to introduce an acyl group at the α-carbon. This reaction leads to the formation of β,δ-diketo esters. The control of reaction conditions is important to favor C-acylation over O-acylation of the enolate. These acylated derivatives are valuable intermediates in the synthesis of more complex molecules.

Table 1: Representative Alkylation and Acylation Reactions of β-Keto Esters

| Reaction Type | Reagents | Product Type |

| Mono-alkylation | 1. Base (e.g., NaOEt) 2. Alkyl halide (R-X) | α-Alkyl-β-keto ester |

| Di-alkylation | 1. Stronger Base (e.g., LDA) 2. Alkyl halide (R'-X) | α,α-Dialkyl-β-keto ester |

| Acylation | 1. Base (e.g., NaH) 2. Acyl chloride (RCOCl) | α-Acyl-β-keto ester |

Functionalization for Specific Chemical or Biochemical Probes

The functionalization of diethyl 2-heptanoylsuccinate can lead to the development of specialized chemical or biochemical probes. By introducing specific functional groups, the molecule can be designed to interact with biological targets or to possess reporter properties.

Introduction of Reporter Groups:

Fluorescent tags can be incorporated into the structure to create fluorescent probes. This can be achieved by reacting a derivative of diethyl 2-heptanoylsuccinate with a fluorescent dye that has a reactive group. For example, a succinate derivative with a primary amine could be coupled with a fluorophore like 7-nitrobenz-2-oxa-1,3-diazole (NBD) chloride. Such fluorescent probes are valuable tools for bioimaging and studying biological processes.

Bioconjugation:

The ester groups of diethyl 2-heptanoylsuccinate can be hydrolyzed to carboxylic acids. These carboxylic acid groups can then be activated, for example, with N, N' -dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to form reactive NHS-esters. These activated esters can then react with primary amines on biomolecules, such as proteins or peptides, to form stable amide bonds. This strategy allows for the covalent attachment of the succinate derivative to biological targets for various applications, including drug delivery and diagnostics.

Another approach involves introducing a linker with a terminal functional group suitable for click chemistry, such as an azide (B81097) or an alkyne, which allows for highly efficient and specific bioconjugation reactions.

Table 2: Functionalization Strategies for Probe Development

| Functionalization Strategy | Reagents and Approach | Application |

| Fluorescent Labeling | Coupling with fluorescent dyes (e.g., NBD-Cl) via a linker. | Fluorescent probes for bioimaging. |

| Biotinylation | Introduction of a biotin (B1667282) moiety for affinity-based applications. | Probes for studying protein-ligand interactions. |

| Bioconjugation | Conversion to NHS-ester for reaction with amines on biomolecules. | Covalent labeling of proteins and peptides. |

Preparation of Enantiomerically Pure Derivatives (if applicable)

For applications where stereochemistry is crucial, the preparation of enantiomerically pure derivatives of substituted diethyl 2-heptanoylsuccinate is necessary. Since the α-carbon becomes a stereocenter upon substitution, methods for controlling the stereochemistry are of significant interest.

Asymmetric Synthesis:

One approach is to employ chiral auxiliaries. The starting β-keto ester can be modified with a chiral auxiliary, which directs the alkylation or acylation reaction to occur from a specific face of the enolate, leading to the preferential formation of one enantiomer. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.

Chiral Catalysis:

The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can also promote enantioselective alkylation or acylation reactions. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Enzymatic Resolution:

Alternatively, a racemic mixture of a substituted derivative can be resolved using enzymes. Certain enzymes can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

The ability to prepare enantiomerically pure derivatives is critical for studying stereospecific interactions with biological systems and for the development of chiral drugs.

Table 3: Methods for Preparing Enantiomerically Pure Succinate Derivatives

| Method | Description |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. |

Historical and Emerging Research Perspectives

Evolution of Succinic Acid Ester Chemistry

The journey of succinic acid and its esters is a story of chemical evolution, from its natural origins to its role as a key platform chemical in modern industry.

Historically, succinic acid was first obtained from the distillation of amber, earning it the name "spirit of amber." wikipedia.org For centuries, its study was largely academic. The advent of modern organic chemistry in the 19th and 20th centuries saw the development of synthetic routes to succinic acid, primarily through the hydrogenation of maleic acid or maleic anhydride (B1165640), which are derived from petroleum. wikipedia.org This allowed for its production on an industrial scale, opening the door for its use in a variety of applications, including as a precursor to polymers, resins, and solvents. wikipedia.orgwikipedia.org

The development of esterification processes, such as the Fischer esterification of succinic acid with alcohols, led to the synthesis of a wide array of succinate (B1194679) esters. wikipedia.org These esters, including simple diesters like diethyl succinate, found utility as solvents and intermediates in chemical synthesis. msu.edu Diethyl succinate, for instance, is a versatile building block used in reactions like the Stobbe condensation to create more complex molecules. wikipedia.org

A significant shift in succinic acid production has occurred in recent decades with the rise of biotechnology. The U.S. Department of Energy recognized succinic acid as a top 12 platform chemical from biomass in 2004, highlighting its potential as a renewable chemical building block. pcimag.com Fermentation processes using microorganisms like Escherichia coli and Saccharomyces cerevisiae have been developed to produce succinic acid from renewable feedstocks such as glucose. wikipedia.org This bio-based production offers a more sustainable alternative to petrochemical routes. pcimag.com

The availability of bio-based succinic acid has spurred further research into its esters and their applications. Succinate esters are now key components in the production of biodegradable polymers like poly(butylene succinate) (PBS), which are used in packaging and agricultural films. unive.itnih.gov They are also being explored as environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC), offering a safer alternative to traditional phthalate (B1215562) plasticizers. google.commdpi.com The evolution of succinic acid ester chemistry is summarized in the table below.

| Era | Key Developments | Primary Production Method | Major Applications of Esters |

| Pre-19th Century | Discovery from amber distillation | Natural extraction | Limited, primarily academic interest |

| 19th-20th Century | Development of synthetic routes | Petrochemical (hydrogenation of maleic anhydride) | Solvents, chemical intermediates |

| Late 20th-21st Century | Rise of biotechnology, recognition as a platform chemical | Bio-based (fermentation of sugars) | Biodegradable polymers, green plasticizers |

Future Directions in Diethyl 2-Heptanoylsuccinate Research

Given the lack of specific research on Diethyl 2-Heptanoylsuccinate, future research directions can be projected based on the known reactivity of its functional groups and trends in the broader field of succinic acid esters.

The structure of Diethyl 2-Heptanoylsuccinate, featuring a heptanoyl group attached to the succinate backbone, suggests several avenues for investigation. The presence of the long-chain acyl group could impart unique physical properties, such as increased hydrophobicity and altered solubility, compared to simpler succinate diesters.

Key Potential Research Areas:

Novel Synthesis and Biocatalysis: Future research could focus on developing efficient and sustainable methods for the synthesis of Diethyl 2-Heptanoylsuccinate. While traditional chemical synthesis is an option, biocatalytic routes using enzymes like lipases could offer a greener alternative. nih.govmdpi.com Lipases are known to catalyze the synthesis of a wide variety of esters and could potentially be used for the selective acylation of a succinate precursor. nih.gov

Polymer and Material Science: The long-chain heptanoyl group could make Diethyl 2-Heptanoylsuccinate a candidate as a specialty plasticizer or a monomer for novel polyesters. Research could explore its compatibility with various polymer matrices and its effect on their mechanical and thermal properties. Its incorporation into biodegradable polymers could modify their degradation rates and surface properties.

Lubricants and Surfactants: The combination of ester groups and a long hydrocarbon chain suggests potential applications as a lubricant or surfactant. Research could investigate its performance in these roles, including its biodegradability and environmental impact.

Hypothetical Research Questions for Diethyl 2-Heptanoylsuccinate:

| Research Area | Potential Research Question |

| Synthesis | Can a highly selective and efficient biocatalytic process be developed for the synthesis of Diethyl 2-Heptanoylsuccinate? |

| Material Science | How does the incorporation of Diethyl 2-Heptanoylsuccinate as a plasticizer affect the properties of biodegradable polymers like PLA and PBS? |

| Lubrication | What are the tribological properties of Diethyl 2-Heptanoylsuccinate, and is it a viable biodegradable lubricant base stock? |

Potential Interdisciplinary Research Avenues

The unique structure of Diethyl 2-Heptanoylsuccinate also opens up possibilities for interdisciplinary research, bridging chemistry with biology, medicine, and environmental science.

Biomedical Applications: Succinic acid-based polyesters have been investigated for their biocompatibility and potential use in medical devices and tissue engineering. researchgate.net The presence of the heptanoyl group in Diethyl 2-Heptanoylsuccinate could influence its interactions with biological systems. Research could explore its potential as a component of drug delivery systems, where its hydrophobic nature could be advantageous for encapsulating lipophilic drugs. Additionally, some succinate esters have been studied for their effects on insulin (B600854) release, suggesting a potential role in metabolic research. nih.govnih.gov

Metabolic Engineering and Synthetic Biology: Long-chain acyl-CoA esters are key intermediates in many metabolic pathways. nih.gov Synthetic biology approaches could be used to engineer microorganisms to produce Diethyl 2-Heptanoylsuccinate or related compounds directly from renewable feedstocks. This would involve designing and implementing novel metabolic pathways that combine elements of fatty acid synthesis and dicarboxylic acid metabolism.

Environmental Science and Bioremediation: The biodegradability of succinate esters is a key feature for their use in environmentally friendly products. nih.gov Research could focus on the microbial degradation pathways of Diethyl 2-Heptanoylsuccinate and its potential impact on soil and aquatic ecosystems. Its potential as a biodegradable solvent or plasticizer could contribute to the development of greener technologies with a reduced environmental footprint.

The exploration of these interdisciplinary avenues will require collaboration between chemists, biologists, material scientists, and environmental engineers to fully realize the potential of functionalized succinic acid esters like Diethyl 2-Heptanoylsuccinate.

Q & A

Q. How does this compound interact with biological macromolecules in vitro?

- Methodology : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity with proteins/enzymes. Molecular docking simulations (AutoDock/Vina) identify potential binding pockets. Validate with fluorescence quenching assays .

Data Contradiction and Validation

Q. Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, log P)?

Q. What protocols validate the absence of genotoxic impurities in this compound?

- Methodology : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. Quantify impurities (e.g., alkyl chlorides) via GC-MS with detection limits <0.1%. Follow ICH M7 guidelines for risk assessment .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use P95 respirators and nitrile gloves during synthesis. Install fume hoods with HEPA filters. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Train personnel in SDS compliance and emergency response (e.g., eye irrigation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.